molecular formula C8H8BrNO2 B189047 2-Bromo-1,3-dimethyl-5-nitrobenzene CAS No. 53906-84-6

2-Bromo-1,3-dimethyl-5-nitrobenzene

Cat. No. B189047
Key on ui cas rn: 53906-84-6
M. Wt: 230.06 g/mol
InChI Key: MDIUQZPRHOZKMG-UHFFFAOYSA-N
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Patent
US08933104B2

Procedure details

2,6-dimethyl-4-nitrophenyl trifluoromethanesulfonate (5.0 g, 17 mmol) was dissolved in N,N-dimethylformamide (40 mL). Lithium bromide monohydrate (4.7 g, 45 mmol) was added and the reaction was refluxed overnight. The reaction was diluted with saturated ammonium chloride and the layers were separated. The organics were washed with water (3×40 mL) and brine, dried over sodium sulfate, filtered and concentrated. Purification by column chromatography (2% ethyl acetate in petroleum ether) gave 2-bromo-1,3-dimethyl-5-nitrobenzene (2.7 g, 69%) as a light yellow solid. 1H NMR (400 MHz, CDCl3, δ): 7.94 (s, 2H), 2.50 (s, 6H).
Name
2,6-dimethyl-4-nitrophenyl trifluoromethanesulfonate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:12]([CH3:13])=[CH:11][C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:8]=1[CH3:17])(=O)=O.O.[Br-:21].[Li+]>CN(C)C=O.[Cl-].[NH4+]>[Br:21][C:7]1[C:12]([CH3:13])=[CH:11][C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:8]=1[CH3:17] |f:1.2.3,5.6|

Inputs

Step One
Name
2,6-dimethyl-4-nitrophenyl trifluoromethanesulfonate
Quantity
5 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C=C(C=C1C)[N+](=O)[O-])C)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
O.[Br-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organics were washed with water (3×40 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (2% ethyl acetate in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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